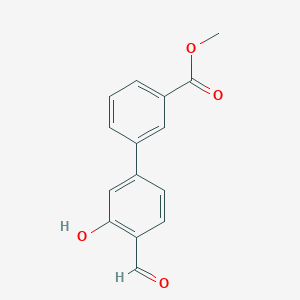

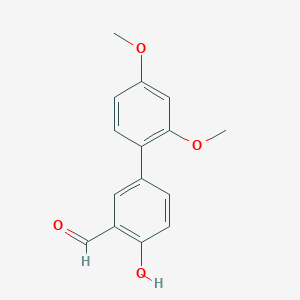

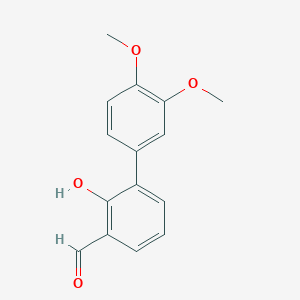

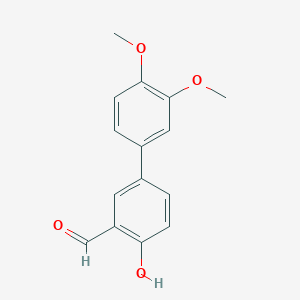

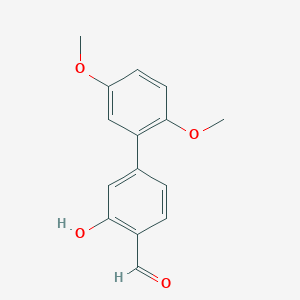

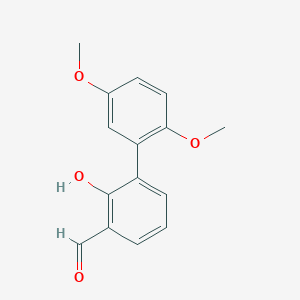

5-(3,4-Dimethoxyphenyl)-2-formylphenol, 95%

Overview

Description

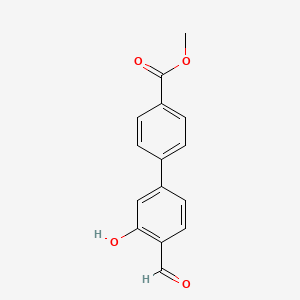

5-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% (5-DMPF-2-FP) is an organic compound with a phenolic structure. It is a white crystalline solid, with a melting point of around 96°C and a boiling point of about 200°C. 5-DMPF-2-FP is a versatile compound used in organic synthesis and in the production of pharmaceuticals, fragrances, and other products. It has been studied extensively in the laboratory and is a valuable tool for researchers due to its reactivity, stability, and low toxicity.

Mechanism of Action

5-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is a versatile compound with a wide range of reactivity. It can act as a nucleophile, electrophile, and proton donor in organic reactions. It can also act as a catalyst, promoting the formation of various organic compounds. Additionally, it can act as a hydrogen bond donor and acceptor, allowing for the formation of hydrogen bonds between molecules.

Biochemical and Physiological Effects

5-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is a relatively non-toxic compound and has been shown to have no significant adverse effects on biochemical and physiological processes in laboratory studies. It has been found to be non-mutagenic and non-carcinogenic, and it does not appear to have any significant effect on the immune system.

Advantages and Limitations for Lab Experiments

5-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is a useful compound for laboratory experiments due to its low toxicity and high reactivity. Its versatility makes it a valuable tool for organic synthesis and for the production of various products. Additionally, it is relatively easy to obtain, and its low cost makes it a cost-effective reagent. However, it is important to note that 5-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is a volatile compound and should be handled with caution.

Future Directions

The future of 5-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is promising, as it is a versatile compound with many potential applications. It could be used in the synthesis of new pharmaceuticals, fragrances, and other products. Additionally, it could be used as a reagent in organic synthesis, as a catalyst for various reactions, and as a hydrogen bond donor and acceptor. Finally, further research into its biochemical and physiological effects could lead to new insights into its potential uses.

Synthesis Methods

The synthesis of 5-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is typically carried out by the reaction of 3,4-dimethoxyphenol with formic acid in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction is carried out at room temperature, and the desired product is isolated by filtration. The reaction is usually conducted in anhydrous conditions, and the product is purified by recrystallization.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% has been widely used in scientific research, particularly in the fields of organic synthesis, drug discovery, and biochemistry. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, fragrances, and other products. In addition, it has been used as a reagent for the synthesis of various organic compounds and as a catalyst for various reactions.

properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-14-6-5-11(8-15(14)19-2)10-3-4-12(9-16)13(17)7-10/h3-9,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSLNXXIZRXZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30685243 | |

| Record name | 3-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dimethoxyphenyl)-2-formylphenol | |

CAS RN |

1261995-71-4 | |

| Record name | [1,1′-Biphenyl]-4-carboxaldehyde, 3-hydroxy-3′,4′-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261995-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30685243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

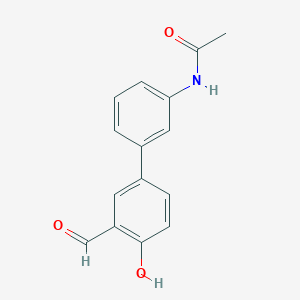

![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)